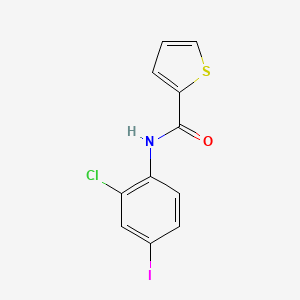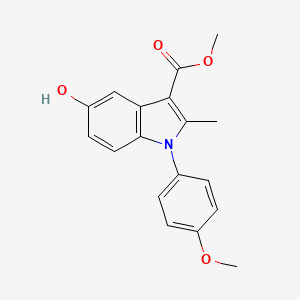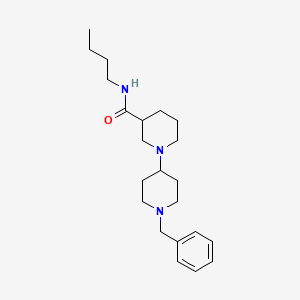
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPPE is a chiral compound that exhibits both agonist and antagonist properties at different receptors. Its unique chemical structure makes it an interesting subject of study in the field of drug discovery.
作用機序
The exact mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is not fully understood. It is thought to act as a partial agonist or antagonist at different receptors depending on the concentration and receptor subtype. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its potential use as an antidepressant. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to decrease the release of cortisol, a stress hormone, in animal models.
実験室実験の利点と制限
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has several advantages for use in lab experiments. It has a high affinity for specific receptors, making it useful for studying the effects of receptor activation or inhibition. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is also relatively easy to synthesize and purify, allowing for large-scale production. However, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects can be dose-dependent and may vary depending on the receptor subtype and concentration. Additionally, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects may differ between animal models and humans, limiting its potential clinical applications.
将来の方向性
There are several future directions for research on 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol. One potential avenue is the development of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol analogs with improved selectivity and efficacy. Another area of research is the potential use of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol and its effects on different receptor subtypes.
合成法
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde and 3-chloro-1-phenyl-1-propanol followed by reductive amination with dimethylamine. The resulting product is then purified through column chromatography. This synthesis method has been optimized and can produce high yields of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol with high purity.
科学的研究の応用
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have an effect on a variety of receptors including serotonin, dopamine, and adrenergic receptors. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to have analgesic, anxiolytic, and antipsychotic properties in animal models.
特性
IUPAC Name |
3-(dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-10-16(19,14-7-4-3-5-8-14)15-9-6-11-17-13-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPAGFKJYVVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)


